Cas no 69884-00-0 (Pseudoginsenoside F11)

Pseudoginsenoside F11(擬似ジンセノサイドF11)は、サポニン系化合物の一種であり、主にPanax属植物に含まれる生理活性成分です。この化合物は、神経保護作用や抗炎症作用に優れており、特に脳虚血や神経変性疾患に対する潜在的な治療効果が研究されています。その構造的特徴から、細胞膜透過性が高く、生体利用効率が良好であることが報告されています。さらに、Pseudoginsenoside F11は、酸化ストレス軽減やアポトーシス抑制を通じて、神経細胞の生存率を向上させる効果が確認されています。これらの特性から、医薬品開発や機能性食品への応用が期待される成分です。

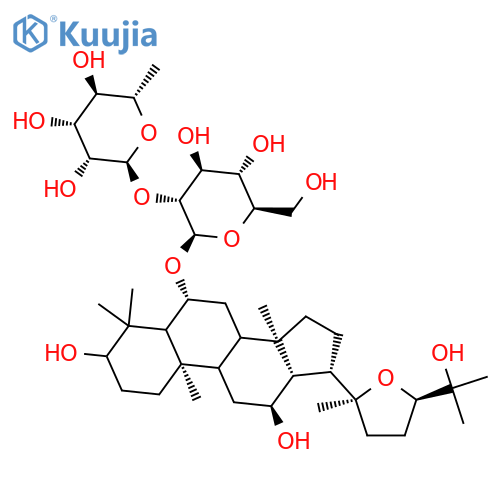

Pseudoginsenoside F11 structure

商品名:Pseudoginsenoside F11

Pseudoginsenoside F11 化学的及び物理的性質

名前と識別子

-

- Pseudoginsenoside F11

- (3b,6a,12b,24R)-20,24-Epoxy-3,12,25-trihydroxydammaran-6-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside

- (3b,6a,12b,24R)-20,24-Epoxy-3,12,25-trihydroxydammaran-6-yl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside

- b-D-Glucopyranoside, (3b,6a,12b,24R)-20,24-epoxy-3,12,25-trihydroxydammaran-6-yl 2-O-(6-deoxy-a-L-mannopyranosyl)-

- Ginsenoside A1

- PSEUDOGINSENOSIDE F11(P) PrintBack

- Pseudoginsenoside F11

- (24R)-Pseudoginsenoside F11

- (3b,6a,12b,24R)-20,24-Epoxy-3,12,25

- 24(S)-pseudo-ginsenoside-F11

- PSEUDOGINSENOSIDE

- Pseudoginsenoside FII

- Pseudoginsenoside-F11

- pseudo-ginsenoside-Fll

- Pseuginsenoside F11

- Pseuginsensoside F11

- (3β,6α,12β,24R)-20,24-Epoxy-3,12,25-trihydroxydammaran-6-yl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside

- (2R)-2-[(2S)-2-[[(5R,8R,9S,10R,13S,14R,17R)-3,12-Dihydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methy

- HMS3327I02

- HMS3350F20

- HY-N0541

- AKOS037514802

- beta-D-Glucopyranoside, (3beta,6alpha,12beta,24R)-20,24-epoxy-3,12,25-trihydroxydammaran-6-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-

- DTXSID00275690

- CS-3844

- 1ST40104

- (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

- 69884-00-0

- Pseudoginsenoside- F11

- LS-15448

- ss-D-Glucopyranoside, (3ss,6a,12ss,24R)-20,24-epoxy-3,12,25-trihydroxydammaran-6-yl 2-O-(6-deoxy-a-L-mannopyranosyl)-; Dammarane, ss-D-glucopyranoside deriv.; (3ss,6a,12ss,24R)-20,24-Epoxy-3,12,25-trihydroxydammaran-6-yl 2-O-(6-deoxy-a-L-mannopyranosyl)-ss-D-glucopyranoside; Ginsenoside A1; Pseudoginsenoside F11

- (2S,3R,4R,5R,6S)-2-{[(2R,3R,4S,5S,6R)-2-{[(1S,3aR,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-7,11-dihydroxy-1-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy}-6-methyloxane-3,4,5-triol

- DA-57192

-

- MDL: MFCD29472569

- インチ: 1S/C42H72O14/c1-19-28(46)30(48)32(50)35(52-19)55-33-31(49)29(47)23(18-43)54-36(33)53-22-17-41(8)24(39(6)13-11-25(45)37(2,3)34(22)39)16-21(44)27-20(10-14-40(27,41)7)42(9)15-12-26(56-42)38(4,5)51/h19-36,43-51H,10-18H2,1-9H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,39-,40-,41-,42+/m1/s1

- InChIKey: JBGYSAVRIDZNKA-JSCHQAEYSA-N

- ほほえんだ: O(C1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O1)O[H])O[H])OC1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])[H])O1)O[H])O[H])O[H])C1([H])C([H])([H])[C@]2(C([H])([H])[H])C([H])(C([H])([H])C([H])(C3([H])C([H])([C@]4(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C(C([H])([H])[H])(C([H])([H])[H])O[H])O4)C([H])([H])C([H])([H])[C@@]23C([H])([H])[H])O[H])[C@@]2(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C(C([H])([H])[H])(C([H])([H])[H])C21[H])O[H]

計算された属性

- せいみつぶんしりょう: 800.49200

- どういたいしつりょう: 800.49220697 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 9

- 水素結合受容体数: 14

- 重原子数: 56

- 回転可能化学結合数: 7

- 複雑さ: 1430

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 18

- 不確定原子立体中心数: 5

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 228

- ぶんしりょう: 801.0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.3300

- ゆうかいてん: No data available

- ふってん: 885.3±65.0 °C at 760 mmHg

- フラッシュポイント: 489.2±34.3 °C

- 屈折率: 1.597

- PSA: 228.22000

- LogP: 1.35860

- かんど: 空気と光に敏感

Pseudoginsenoside F11 セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22

- セキュリティの説明: 24/25

-

危険物標識:

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Pseudoginsenoside F11 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DCN-008-20 mg |

Pseudoginsenoside F11 |

69884-00-0 | >98%, Standard References Grade | 20mg |

$280.0 | 2022-02-28 | |

| ChemScence | CS-3844-10mg |

Pseudoginsenoside F11 |

69884-00-0 | ≥98.0% | 10mg |

$106.0 | 2022-04-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-XO578-5mg |

Pseudoginsenoside F11 |

69884-00-0 | ,≥98% | 5mg |

¥333.4 | 2023-09-01 | |

| Chengdu Biopurify Phytochemicals Ltd | BP1164-1000mg |

Pseudoginsenoside F11 |

69884-00-0 | 98% | 1000mg |

$650 | 2023-07-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3920-25 mg |

Pseudoginsenoside F11 |

69884-00-0 | 99.50% | 25mg |

¥1436.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3920-10 mg |

Pseudoginsenoside F11 |

69884-00-0 | 99.50% | 10mg |

¥798.00 | 2022-04-26 | |

| LKT Labs | P7318-1 mg |

Pseudoginsenoside F11 |

69884-00-0 | ≥98% | 1mg |

$92.70 | 2023-07-10 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 67530-10MG |

Pseudoginsenoside F11 |

69884-00-0 | analytical standard | 10MG |

¥6335.12 | 2022-02-23 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89769-10MG |

69884-00-0 | 10MG |

¥5614.94 | 2023-01-06 | |||

| SHENG KE LU SI SHENG WU JI SHU | sc-281139-10 mg |

Pseudoginsenoside FII, |

69884-00-0 | 10mg |

¥1,279.00 | 2023-07-10 |

Pseudoginsenoside F11 関連文献

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

-

Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783

69884-00-0 (Pseudoginsenoside F11) 関連製品

- 136656-07-0(Timosaponin BII)

- 156764-82-8(Hosenkoside B)

- 96-82-2(Lactobionic acid)

- 41059-79-4(Timosaponin AIII)

- 69-79-4((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yloxy}hexanal)

- 113982-32-4(b-D-Glucopyranoside, (3b,5b,25S)-spirostan-3-yl O-6-deoxy-a-L-mannopyranosyl-(1®4)-O-[b-D-glucopyranosyl-(1®2)]-)

- 11024-24-1(Digitonin)

- 83207-58-3(Astragaloside A)

- 84687-42-3(Astragaloside III)

- 84687-43-4(Astragaloside IV)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:69884-00-0)Pseudoginsenoside F11

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ